(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one
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Overview
Description
3-BENZOFURAN-2-YL-1-(2-BENZYLOXY-5-FLUORO-PHENYL)-PROPENONE is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran and fluorophenyl groups in the molecule suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOFURAN-2-YL-1-(2-BENZYLOXY-5-FLUORO-PHENYL)-PROPENONE typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenylboronic acid and a suitable palladium catalyst.
Formation of Propenone Moiety: The final step involves the condensation of the benzofuran derivative with a benzyl-protected fluorophenyl ketone under basic conditions to form the propenone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the propenone moiety, converting it to the corresponding alcohol.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-BENZOFURAN-2-YL-1-(2-HYDROXY-5-FLUORO-PHENYL)-PROPENONE
- 3-BENZOFURAN-2-YL-1-(2-METHOXY-5-FLUORO-PHENYL)-PROPENONE
- 3-BENZOFURAN-2-YL-1-(2-CHLORO-5-FLUORO-PHENYL)-PROPENONE
Uniqueness
The unique combination of benzofuran and fluorophenyl groups in 3-BENZOFURAN-2-YL-1-(2-BENZYLOXY-5-FLUORO-PHENYL)-PROPENONE may confer distinct pharmacological properties, such as enhanced potency or selectivity, compared to similar compounds.
Properties
Molecular Formula |
C24H17FO3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)-1-(5-fluoro-2-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H17FO3/c25-19-10-13-24(27-16-17-6-2-1-3-7-17)21(15-19)22(26)12-11-20-14-18-8-4-5-9-23(18)28-20/h1-15H,16H2/b12-11+ |
InChI Key |
RIBXHVKABDPEPP-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C=CC3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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